molecular formula C17H16N2O3 B5689610 5-methyl-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol

5-methyl-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol

Cat. No. B5689610
M. Wt: 296.32 g/mol
InChI Key: CLGJWTGVWMFTCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,3-benzenediol, also known as 'CMPD101', is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrazole-based compounds and has been studied extensively for its various biological activities.

Mechanism of Action

The mechanism of action of CMPD101 is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways and enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
CMPD101 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to protect against oxidative stress by increasing the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1).

Advantages and Limitations for Lab Experiments

One of the major advantages of CMPD101 is its wide range of biological activities, which makes it a potential candidate for the development of new drugs. It also exhibits good stability and solubility, which makes it easier to handle in laboratory experiments. However, one of the limitations of CMPD101 is its relatively low bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of CMPD101. One potential area of research is the development of new derivatives of the compound with improved bioavailability and potency. Another area of interest is the study of the compound's effects on other signaling pathways and enzymes in the body. Additionally, further research is needed to determine the safety and efficacy of CMPD101 in vivo and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of CMPD101 involves the reaction of 5-methyl-4-phenoxy-3-(trifluoromethyl) pyrazole with 3,4-dihydroxybenzaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. This method has been optimized to provide a high yield of the compound with good purity.

Scientific Research Applications

CMPD101 has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects. It has also been found to possess antioxidant properties and has been studied for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

5-methyl-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-10-8-12(20)9-14(21)15(10)16-17(11(2)18-19-16)22-13-6-4-3-5-7-13/h3-9,20-21H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGJWTGVWMFTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=NNC(=C2OC3=CC=CC=C3)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.